molecular formula C8H6BrNO B13609478 2-(2-Bromo-3-hydroxyphenyl)acetonitrile

2-(2-Bromo-3-hydroxyphenyl)acetonitrile

Cat. No.: B13609478
M. Wt: 212.04 g/mol
InChI Key: VMXQUUCSHWCZHR-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6BrNO It is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-hydroxyphenyl)acetonitrile typically involves the bromination of 2-hydroxyphenylacetonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-hydroxyphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison: 2-(2-Bromo-3-hydroxyphenyl)acetonitrile is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. For instance, the presence of the hydroxyl group ortho to the nitrile group enhances its ability to participate in hydrogen bonding, making it a valuable intermediate in the synthesis of bioactive compounds .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

2-(2-bromo-3-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H6BrNO/c9-8-6(4-5-10)2-1-3-7(8)11/h1-3,11H,4H2

InChI Key

VMXQUUCSHWCZHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)CC#N

Origin of Product

United States

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